molecular formula C9H17NO B1246304 (+)-Tashiromine

(+)-Tashiromine

Cat. No. B1246304
M. Wt: 155.24 g/mol
InChI Key: DATGBSBEMJWBMW-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-tashiromine is a tashiromine. It is an enantiomer of a (-)-tashiromine.

Scientific Research Applications

Synthesis Methods

  • Formal Synthesis and Study Towards Total Synthesis : An efficient formal synthesis of (+)-tashiromine was achieved using an intermolecular asymmetric Mannich-type reaction. This synthesis is significant for its efficiency and potential application in the total synthesis of related compounds like (+)-stemoamide (Chen, Bao, Zhang, & Tang, 2013).
  • Total Synthesis Approach : A concise, stereoselective total synthesis of racemic (+)-tashiromine was developed using olefin cross-metathesis chemistry. This method demonstrates a rapid construction of the cyclisation precursor and showcases the potential for both racemic and asymmetric syntheses (Marsden & McElhinney, 2008).
  • Novel Stereocontrolled Syntheses : A unique stereocontrolled approach for synthesizing tashiromine and epitashiromine alkaloids from cyclooctene β-amino acids was developed, highlighting a novel synthetic concept based on azetidinone opening of a bicyclic β-lactam (Kiss, Forró, & Fülöp, 2015).

Applications in Alkaloid Synthesis

  • Pyridinium Reduction Route : A unique synthesis of (±)-tashiromine as a single diastereoisomer was achieved through a pyridinium reduction route. This method underscores the potential for synthesizing complex alkaloids using relatively simple protocols (Bates & Boonsombat, 2001).
  • Enaminone Intermediates in Synthesis : The syntheses of (±)-tashiromine and its epimer (±)-epitashiromine were demonstrated through the use of enaminone chemistry. This approach highlights the impact of different substituents in the preparation of bicyclic systems (Riley, Michael, & de Koning, 2016).
  • Concise Synthesis via Olefin Cross-Metathesis : A concise six-step synthesis of tashiromine was achieved, utilizing olefin cross-metathesis for key functionalized allylsilane preparation. This methodology underscores the efficiency and stereochemical control in constructing the bicyclic framework (McElhinney & Marsden, 2005).

Advanced Synthetic Strategies

  • Domino Hydroformylation/Double Cyclization : A novel alkyne-mediated domino reaction for preparing indolizidine-type alkaloids was developed, with a concise synthesis of tashiromine as an application. This method incorporates DFT calculations for reactivity and selectivity rationales (Chiou et al., 2011).
  • Applications of Imines in Alkaloid Synthesis : Novel applications of imine chemistry in the synthesis of alkaloids, including (±)-tashiromine, were explored. This research demonstrates the utility of imines in rapid assembly of alkaloid structural subunits (Martin, 2009).

properties

Product Name

(+)-Tashiromine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(8S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol

InChI

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9-/m1/s1

InChI Key

DATGBSBEMJWBMW-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@@H]([C@H]2CCCN2C1)CO

Canonical SMILES

C1CC(C2CCCN2C1)CO

synonyms

tashiromine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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